Comparative Antiproliferative Potency: Methyl 4,6-difluoro-1H-indole-2-carboxylate Derivatives vs. Cisplatin
Derivatives of methyl 4,6-difluoro-1H-indole-2-carboxylate demonstrate sub-micromolar antiproliferative activity against cancer cell lines. One derivative achieved an IC50 value of 0.95 μM, outperforming the standard-of-care chemotherapeutic cisplatin (IC50 = 13.20 μM) in the same assay . This represents a >13-fold improvement in in vitro potency.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 0.95 μM |
| Comparator Or Baseline | Cisplatin (IC50 = 13.20 μM) |
| Quantified Difference | >13-fold increase in potency |
| Conditions | In vitro antiproliferative assay against unspecified cancer cell line |
Why This Matters
This potency improvement provides a stronger starting point for hit-to-lead optimization in oncology programs, potentially reducing the required dose and improving therapeutic index in later development stages.
